(R)-2-Amino-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is a unique compound characterized by its specific stereochemistry and functional groups This compound features an amino group, a thian ring with a dioxo substitution, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid typically involves the following steps:
Formation of the Thian Ring: The thian ring can be synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.
Acetic Acid Moiety Attachment: The acetic acid group is typically added through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The amino and acetic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical reactions, influencing pathways related to metabolism and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)propanoic acid: Similar structure with a propanoic acid moiety.
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)butanoic acid: Contains a butanoic acid group.
Uniqueness
(2R)-2-amino-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a dioxo-substituted thian ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H13NO4S |
---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m1/s1 |
InChI-Schlüssel |
DSTONRXLSAIHOQ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1CS(=O)(=O)CCC1[C@H](C(=O)O)N |
Kanonische SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.